molecular formula C16H19O2P B8524640 Bis(2-phenylethyl)phosphinic acid CAS No. 14561-21-8

Bis(2-phenylethyl)phosphinic acid

Cat. No. B8524640
M. Wt: 274.29 g/mol
InChI Key: NIRBJNRGTKTFRV-UHFFFAOYSA-N
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Patent
US05142056

Procedure details

The resultant compound of Example 9 (250 mg, 0.97 mmol) was added to 10 ml of 5.25% sodium hypochlorite. The resulting solution was stirred vigorously for 1 h, acidified, extracted with chloroform, washed with 1N HCl and saturated brine, dried over MgSO4, and concentrated in vacuo to give 217 mg (82%) of the desired compound (Rf 0.12, 20% methanol in chloroform) as a glass. 1H NMR (CDCl3) δ 2.0-2.1 (m, 4H), 2.9-3.0 (m, 4H), 7.15-7.4 (m, 10H). Mass spectrum (M+H)+ =275.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][PH:9](=[O:18])[CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[O-:20].[Na+]>>[C:1]1([CH2:7][CH2:8][P:9]([CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)(=[O:20])[OH:18])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCP(CCC1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred vigorously for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
washed with 1N HCl and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCP(O)(=O)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 217 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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